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molecular formula C3H2Cl3F3O3S B1293860 2,2,2-Trifluoroethyl trichloromethanesulfonate CAS No. 23199-56-6

2,2,2-Trifluoroethyl trichloromethanesulfonate

Cat. No. B1293860
M. Wt: 281.5 g/mol
InChI Key: GOIWZZQXWJVDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036962

Procedure details

A mixture of 7 g. (0.051 mole) of 3,4-methylenedioxyaniline, 14.5 g. (0.051 mole) 2,2,2-trifluoroethyl trichloromethanesulfonate, and 5.2 g. (0.052 mole) of triethylamine in 60 ml. of toluene was heated under reflux for 31/2 hours. The cooled mixture was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The oily residue is distilled (b.p. 1.9 mm. 103°-5°) to give pure 3,4-methylenedioxy-N-(2,2,2-trifluoroethyl)aniline.
Quantity
0.051 mol
Type
reactant
Reaction Step One
Quantity
0.051 mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.ClC(Cl)(Cl)S(O[CH2:17][C:18]([F:21])([F:20])[F:19])(=O)=O.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][CH2:17][C:18]([F:21])([F:20])[F:19])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
0.051 mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Two
Name
Quantity
0.051 mol
Type
reactant
Smiles
ClC(S(=O)(=O)OCC(F)(F)F)(Cl)Cl
Step Three
Name
Quantity
0.052 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 31/2 hours
Duration
2 h
WASH
Type
WASH
Details
The cooled mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled (b.p. 1.9 mm. 103°-5°)

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(NCC(F)(F)F)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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